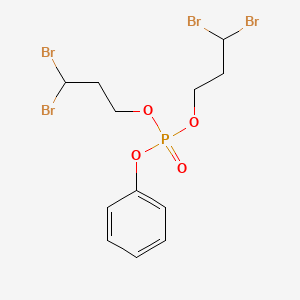

Bis(3,3-dibromopropyl) phenyl phosphate

Description

Bis(2,3-dibromopropyl) phosphate (BDBPP; CAS 5412-25-9) is a brominated organophosphate flame retardant (OPFR) historically used in textiles, plastics, and polymers. Structurally, it features two 2,3-dibromopropyl groups esterified to a phosphate core (Figure 1). BDBPP is also a primary metabolite of tris(2,3-dibromopropyl) phosphate (TDBPP; CAS 126-72-7), a carcinogenic flame retardant banned globally due to toxicity concerns .

Applications and Regulatory Status: BDBPP and TDBPP were widely used in textiles (e.g., curtains, carpets) until regulatory bans, such as Japan’s Act on the Control of Household Products Containing Harmful Substances, prohibited their use due to carcinogenicity and environmental persistence . Both compounds are classified as hazardous under OEKO-TEX® and GOTS standards, with strict limits (e.g., ≤50 mg/kg in textiles) .

Properties

CAS No. |

62785-00-6 |

|---|---|

Molecular Formula |

C12H15Br4O4P |

Molecular Weight |

573.83 g/mol |

IUPAC Name |

bis(3,3-dibromopropyl) phenyl phosphate |

InChI |

InChI=1S/C12H15Br4O4P/c13-11(14)6-8-18-21(17,19-9-7-12(15)16)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

InChI Key |

ADTACSAGFQCPRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OCCC(Br)Br)OCCC(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,3-dibromopropyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 3,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dibromopropyl) phenyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce brominated phenyl phosphates, while substitution reactions can yield various substituted phenyl phosphates .

Scientific Research Applications

Bis(3,3-dibromopropyl) phenyl phosphate has several scientific research applications, including:

Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.

Biology: Studied for its potential effects on biological systems and its role as a flame retardant.

Medicine: Investigated for its potential use in medical applications due to its unique chemical properties.

Industry: Widely used in the production of flame-retardant materials for textiles, plastics, and other industrial products

Mechanism of Action

The mechanism of action of bis(3,3-dibromopropyl) phenyl phosphate involves its interaction with various molecular targets. The compound exerts its effects by disrupting the combustion process, thereby preventing the spread of flames. It achieves this by releasing bromine radicals, which interfere with the free radical chain reactions that sustain combustion .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.